molecular formula C15H20O B12842675 2-(4,4-Dimethylcyclohexyl)benzaldehyde

2-(4,4-Dimethylcyclohexyl)benzaldehyde

Cat. No.: B12842675
M. Wt: 216.32 g/mol
InChI Key: RTZZEOXHYDHIPI-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)benzaldehyde is a chemical building block of interest in medicinal chemistry and materials science. Its structure, featuring a benzaldehyde core linked to a rigid, hydrophobic 4,4-dimethylcyclohexyl group, makes it a valuable intermediate for the synthesis of more complex molecules. Scientific literature indicates that compounds incorporating the 4,4-dimethylcyclohexyl moiety have been investigated for their biological activity. For instance, research has shown that indole-2-carboxamides bearing a 4,4-dimethylcyclohexyl group exhibit potent mycobactericidal properties, acting as inhibitors of the essential mycolic acid transporter MmpL3 in Mycobacterium tuberculosis . This suggests that 2-(4,4-Dimethylcyclohexyl)benzaldehyde could serve as a key precursor in the development of novel anti-tubercular agents. Furthermore, the benzaldehyde functional group is a classic component in the design of fluorescent chemosensors. Research utilizes aldehydes as reactive sites for the construction of fluorophores, such as those based on the 4-(1H-imidazol-2-yl)benzaldehyde skeleton, which are used for the sensitive detection of analytes like malononitrile . As such, this compound presents significant potential for researchers developing new optical materials and sensory technologies.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

2-(4,4-dimethylcyclohexyl)benzaldehyde

InChI

InChI=1S/C15H20O/c1-15(2)9-7-12(8-10-15)14-6-4-3-5-13(14)11-16/h3-6,11-12H,7-10H2,1-2H3

InChI Key

RTZZEOXHYDHIPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC=CC=C2C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethylcyclohexyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4,4-dimethylcyclohexyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .

Industrial Production Methods: Industrial production of 2-(4,4-Dimethylcyclohexyl)benzaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(4,4-Dimethylcyclohexyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Feasibility : Benzaldehyde derivatives are frequently modified via Claisen-Schmidt or Friedel-Crafts reactions. The 4,4-dimethylcyclohexyl group may sterically hinder such reactions, necessitating optimized conditions .
  • Toxicity Considerations: Unlike 4-(Bromomethyl)benzaldehyde, which lacks thorough toxicological data , cyclohexyl-containing organophosphates () highlight the need for rigorous safety assessments in structurally related aldehydes.

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